molecular formula C14H21NO6 B13591888 Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate

Cat. No.: B13591888
M. Wt: 299.32 g/mol
InChI Key: NHLRXDVGRMNVNH-UHFFFAOYSA-N
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Description

Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is a synthetic organic compound featuring a furan ring substituted with a methyl carboxylate group at position 2 and a functionalized propyl chain at position 4. The propyl chain contains a tert-butoxycarbonyl (Boc)-protected amine and a hydroxyl group, making it a multifunctional intermediate in medicinal chemistry and drug development. Its structural complexity allows for applications in peptide synthesis, prodrug design, and as a precursor for bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 5-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]furan-2-carboxylate

InChI

InChI=1S/C14H21NO6/c1-14(2,3)21-13(18)15-9(8-16)7-10-5-6-11(20-10)12(17)19-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,18)

InChI Key

NHLRXDVGRMNVNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Hydroxypropyl Side Chain: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of furan-based esters with amino alcohol side chains. Below is a comparative analysis with structurally analogous compounds, focusing on reactivity, stability, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Stability (Boc Group) Solubility (LogP) Synthetic Utility Pharmacological Notes
Methyl 5-(2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate Boc-protected amine, hydroxyl, methyl ester High (Boc stable under basic conditions) ~1.8 (moderate lipophilicity) Versatile: amine deprotection for further coupling Potential protease inhibitor scaffold
Ethyl 5-(3-aminopropyl)furan-2-carboxylate Free amine, ethyl ester Low (amine prone to oxidation) ~0.9 (higher polarity) Limited due to unprotected amine Less stable in vivo; rapid metabolism
Methyl 5-(2-{[(benzyloxy)carbonyl]amino}propyl)furan-2-carboxylate Z-protected amine, methyl ester Moderate (Z group acid-labile) ~2.3 (higher lipophilicity) Requires acidic deprotection Used in peptide synthesis but less selective

Key Findings :

Stability : The Boc-protected amine in the target compound offers superior stability under basic and neutral conditions compared to Z-protected or free amine analogs, which are acid-sensitive or prone to oxidation .

Synthetic Flexibility : The hydroxyl group in the side chain enables selective derivatization (e.g., phosphorylation, glycosylation), unlike analogs with simpler alkyl chains.

Pharmacokinetics : Moderate LogP (~1.8) suggests balanced solubility, enhancing bioavailability compared to highly lipophilic analogs (e.g., benzyloxycarbonyl derivatives with LogP >2.3).

Biological Activity

Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula of Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is C14H20N2O4C_{14}H_{20}N_{2}O_{4}. Its structure includes a furan ring, a carboxylate group, and a tert-butoxycarbonyl (Boc) protecting group. These structural features are crucial for its biological activity.

PropertyValue
Molecular Weight280.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress.
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting a role in antimicrobial therapy.
  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant capacity of similar furan derivatives, revealing that the presence of hydroxyl groups significantly enhances antioxidant activity through radical scavenging mechanisms .
  • Antimicrobial Efficacy : In vitro tests have shown that derivatives of furan compounds exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .
  • Enzyme Inhibition : Research on related compounds indicated that modifications in the furan ring could enhance enzyme inhibition properties, particularly targeting metabolic enzymes involved in cancer progression .

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
AntioxidantStrong
AntimicrobialModerate
Enzyme InhibitionSignificant

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